2-(benzylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide
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Overview
Description
2-(benzylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide is a synthetic organic compound that features a combination of benzylsulfanyl, pyrazolyl, and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.
Synthesis of the Pyrazolyl Intermediate: The pyrazolyl group can be introduced through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Coupling Reaction: The final step involves coupling the benzylsulfanyl and pyrazolyl intermediates with a thiophen-3-yl acetamide derivative under suitable conditions, such as the presence of a base and a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazolyl or thiophenyl groups.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrazolyl or thiophenyl derivatives.
Substitution: Substituted benzylsulfanyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfanyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide: Lacks the thiophen-3-yl group.
2-(benzylsulfanyl)-N-[2-(thiophen-3-yl)ethyl]acetamide: Lacks the pyrazolyl group.
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide: Lacks the benzylsulfanyl group.
Uniqueness
The presence of all three functional groups (benzylsulfanyl, pyrazolyl, and thiophenyl) in 2-(benzylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide makes it unique compared to its analogs. This combination of groups can confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c22-18(14-24-12-15-5-2-1-3-6-15)19-11-17(16-7-10-23-13-16)21-9-4-8-20-21/h1-10,13,17H,11-12,14H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGUGJRPGGYEBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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